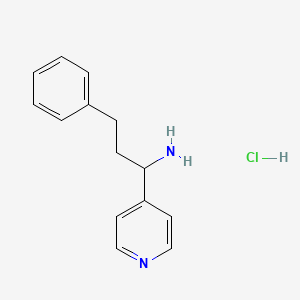

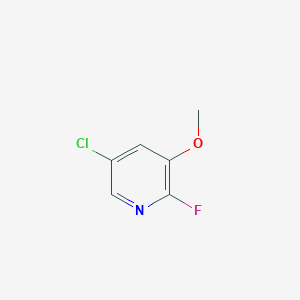

5-Chloro-2-fluoro-3-methoxypyridine

Übersicht

Beschreibung

5-Chloro-2-fluoro-3-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO. It has a molecular weight of 161.56 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-fluoro-3-methoxypyridine is1S/C6H5ClFNO/c1-10-5-2-4 (7)3-9-6 (5)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Chloro-2-fluoro-3-methoxypyridine is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 218.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . The compound has a molar refractivity of 35.9±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 122.8±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, 5-Chloro-2-fluoro-3-methoxypyridine is a valuable intermediate for the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter their biological activity. For instance, fluorine can increase the metabolic stability of pharmaceuticals, making them more resistant to degradation in the body .

Material Science

This compound is also utilized in material science, particularly in the development of new materials with specific electronic or photonic properties. The presence of both chlorine and fluorine atoms within the same molecule provides opportunities for creating novel polymers or coatings with enhanced chemical resistance or specific binding affinities .

Chemical Synthesis

5-Chloro-2-fluoro-3-methoxypyridine: plays a crucial role in chemical synthesis as a building block for complex molecules. It is often used in cross-coupling reactions, such as Suzuki-Miyaura and Hiyama couplings, due to its reactive halogen groups. These reactions are fundamental in constructing carbon-carbon bonds, pivotal in synthesizing natural products, fine chemicals, and active pharmaceutical ingredients .

Agriculture

In the agricultural sector, this compound can be a precursor for the synthesis of agrochemicals. The introduction of fluorine into pesticides and herbicides can enhance their efficacy and selectivity. This is because fluorine can improve the lipophilicity of these compounds, allowing them to penetrate plant tissues more effectively .

Environmental Science

Environmental science research can benefit from 5-Chloro-2-fluoro-3-methoxypyridine through the development of sensors and assays for detecting environmental pollutants. The compound’s reactivity can be harnessed to create sensitive detection mechanisms for chlorinated or fluorinated organic compounds, which are often indicators of pollution .

Biochemistry

In biochemistry, this pyridine derivative can be used to study enzyme-substrate interactions, especially those involving halogenated substrates. It can serve as a synthetic analogue for naturally occurring substrates, helping to elucidate the mechanisms of halogenase enzymes, which are responsible for the incorporation of halogen atoms into organic compounds .

Industrial Applications

Industrially, 5-Chloro-2-fluoro-3-methoxypyridine is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity allows for the introduction of functional groups that impart desired properties to the final product, such as colorfastness or stability under various conditions .

Nanotechnology

Lastly, in the field of nanotechnology, this compound can be employed in the creation of surface coatings for nanoparticles. The functional groups present in the molecule can be used to modify the surface properties of nanoparticles, which is essential for applications ranging from drug delivery to catalysis .

Safety and Hazards

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Eigenschaften

IUPAC Name |

5-chloro-2-fluoro-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIHQDCDSBTEJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227580-27-9 | |

| Record name | 5-chloro-2-fluoro-3-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1458084.png)

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B1458089.png)

![2-(2-Fluorophenyl)-3,5-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B1458093.png)

![5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458098.png)